REACTION_CXSMILES
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[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]([C:12]1[CH:17]=[C:16]([F:18])[C:15]([F:19])=[C:14](F)[C:13]=1[N+:21]([O-:23])=[O:22])[CH3:11]>>[CH2:10]([C:12]1[C:13]([N+:21]([O-:23])=[O:22])=[C:14]([C:15]([F:19])=[C:16]([F:18])[CH:17]=1)[NH:4][C:3]1[CH:5]=[CH:6][C:7]([I:9])=[CH:8][C:2]=1[F:1])[CH3:11]
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Name
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|
Quantity
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2.05 g
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Type
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reactant
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Smiles
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FC1=C(N)C=CC(=C1)I
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Name
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Quantity
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2.37 g
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Type
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reactant
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Smiles
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C(C)C1=C(C(=C(C(=C1)F)F)F)[N+](=O)[O-]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)C=1C(=C(NC2=C(C=C(C=C2)I)F)C(=C(C1)F)F)[N+](=O)[O-]
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |